![molecular formula C10H9F2N3 B6361716 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240570-46-0](/img/structure/B6361716.png)
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine” is a chemical compound that is provided to early discovery researchers as part of a collection of unique chemicals . It is a solid substance with an empirical formula of C10H9N3F2 and a molecular weight of 209.20 .
Molecular Structure Analysis
The molecular structure of “1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine” consists of a pyrazole ring attached to a 2,4-difluorophenyl group via a methylene bridge . The exact spatial arrangement of these groups would require more detailed spectroscopic or crystallographic data.Physical And Chemical Properties Analysis
“1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine” is a solid substance . Its molecular weight is 209.20 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis of Azole Antifungal Drugs
This compound is a crucial intermediate for the synthesis of azole antifungal drugs . Azole antifungals are a group of drugs that treat fungal infections by inhibiting the production of ergosterol, an essential component of fungal cell membranes .
2. Inhibitors against Candida and Aspergillus spp. In an effort to find inhibitors that are effective against both Candida and Aspergillus spp., a series of 5 (6)- (un)substituted benzotriazole analogs were prepared using a crystalline oxirane intermediate . These compounds exhibited potent antifungal activity .
3. Design and Synthesis of Antifungal Agents The compound can be used in the design and synthesis of broad-spectrum antifungal agents . These agents can be effective against a variety of fungal species, providing a more comprehensive treatment option .
Synthesis of Azapentalenes
The respective amine of this compound can be used via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes . Azapentalenes are a class of organic compounds that have potential applications in medicinal chemistry .
Development of New Pharmaceuticals
The compound’s unique structure and properties make it a valuable starting point for the development of new pharmaceuticals . Its reactivity and stability can be leveraged to create new compounds with potential therapeutic applications .
6. Study of Polymorphism and Solubility of APIs The compound can be used in the study of polymorphism and solubility of Active Pharmaceutical Ingredients (APIs) . Understanding the relationship between a particular solid form and its functional properties are crucial for selecting the most suitable form of the API for scale up, formulation activities, clinical trials, and finally manufacturing .
Safety and Hazards
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDMCVCNZUWFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.